molecular formula C15H22N2O3 B8515835 5-tert-Butyl-2-((3,3-dimethylureido)methyl)benzoic Acid

5-tert-Butyl-2-((3,3-dimethylureido)methyl)benzoic Acid

Cat. No. B8515835
M. Wt: 278.35 g/mol
InChI Key: PPUMRDAWXDYNOA-UHFFFAOYSA-N
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Patent
US08975260B2

Procedure details

A 500-mL, round-bottomed flask equipped with a magnetic stirrer and reflux condenser was charged with 107b (3.97 g, 14.2 mmol) and 12.1 N hydrochloric acid (100 mL) and heated to reflux. Trifluoroacetic acid (40 mL) was added and the reaction was refluxed overnight. After this time, the mixture was carefully neutralized to pH 7.5 with potassium carbonate (approximately 67 g) and then extracted with methyl t-butyl ether ((100 mL) and ethyl acetate (3×50 mL). The organic layers were combined, dried over sodium sulfate and filtered. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography to afford a 29% yield (788 mg) of 107c as a white solid: mp 142-144° C.; 1H NMR (500 MHz, CDCl3) δ 7.92 (d, J=1.5 Hz, 1H), 7.64 (dd, J=8.5, 2.0 Hz, 1H), 7.42 (dd, J=8.0, 0.5 Hz, 1H), 6.58 (s, 1H), 4.42 (s, 2H), 1.37 (s, 9H); MS (ESI+) m/z 190.1 (M+H).
Name
Quantity
3.97 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
67 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Yield
29%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[CH:7][C:8]([CH2:14][NH:15]C(N(C)C)=O)=[C:9]([CH:13]=1)[C:10](O)=[O:11])([CH3:4])([CH3:3])[CH3:2].Cl.C(=O)([O-])[O-].[K+].[K+]>FC(F)(F)C(O)=O>[C:1]([C:5]1[CH:13]=[C:9]2[C:8]([CH2:14][NH:15][C:10]2=[O:11])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
3.97 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=CC(=C(C(=O)O)C1)CNC(=O)N(C)C
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
67 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500-mL, round-bottomed flask equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with methyl t-butyl ether ((100 mL) and ethyl acetate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C2CNC(C2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 788 mg
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 29.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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